molecular formula C15H17NO2 B3721186 2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione

2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione

Cat. No.: B3721186
M. Wt: 243.30 g/mol
InChI Key: BQZYRFMVUCCZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione is a chemical compound with the molecular formula C15H17NO2 It contains a cyclohexane-1,3-dione core with a benzylamino group attached to an ethylidene substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with benzylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the cyclohexane-1,3-dione, followed by the addition of benzylamine to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the formation of the correct product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
  • 2-[4-(methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
  • 2-{2-chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione

Uniqueness

2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione is unique due to its specific structure, which includes a benzylamino group attached to an ethylidene substituent on the cyclohexane-1,3-dione core. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(N-benzyl-C-methylcarbonimidoyl)-3-hydroxycyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11(15-13(17)8-5-9-14(15)18)16-10-12-6-3-2-4-7-12/h2-4,6-7,17H,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQZYRFMVUCCZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NCC1=CC=CC=C1)C2=C(CCCC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione
Reactant of Route 2
2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione
Reactant of Route 4
2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione
Reactant of Route 5
2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione
Reactant of Route 6
2-[1-(Benzylamino)ethylidene]cyclohexane-1,3-dione

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